molecular formula C15H15ClN4O2 B3967685 4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B3967685
M. Wt: 318.76 g/mol
InChI Key: NYYIMASMORCCPX-UHFFFAOYSA-N
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Description

“4,4’-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is a chemical compound with the molecular formula C27H23ClN4O2 . It has a molecular weight of 470.9 g/mol . The IUPAC name for this compound is 4-[(2-chlorophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, it has been synthesized by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes . Another study reported the synthesis of this compound using a magnetically separable nanocatalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazol ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a chlorophenyl group and a methylene bridge .


Chemical Reactions Analysis

This compound has been used as a ligand in the complexation of analytes. For example, it has been used in the simultaneous determination of Mn2+ and Fe3+ . The ratio of ligand to metal in these metal complexes is 1:1 and 1:2 for Fe3+ and Mn2+, respectively .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 470.9 g/mol and a complexity of 812 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area of this compound is 64.7 Ų .

Scientific Research Applications

Antibacterial Activity

4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) derivatives have been synthesized and evaluated for their antibacterial properties. These compounds exhibit excellent antibacterial activity, particularly those with trifluoromethyl groups, against various bacteria such as Pseudomonas aeruginosa, Xanthomonas protophormiae, Bacillus licheniformis, and Staphylococcus aureus (Bhavanarushi et al., 2013).

Eco-Friendly Synthesis

There is a growing interest in eco-friendly synthesis methods for these compounds. One study describes a solvent-free, one-pot synthesis of 4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) using an eco-friendly ionic liquid as a catalyst. This method offers advantages like high yields and simple procedures (Zhou & Zhang, 2015).

Corrosion Inhibition

These compounds have been explored for their potential in corrosion inhibition, particularly in the petroleum industry. Their application for N80 steel corrosion mitigation in acidic environments shows promising results, with high protection efficiency and the formation of a protective layer on the steel surface (Singh et al., 2020).

Green and Efficient Synthesis Methods

Studies have focused on developing green and efficient methods for synthesizing these compounds. Techniques such as microwave irradiation and heating in an aqueous medium have been employed, aiming for high yields and eco-friendly processes (Gupta et al., 2014).

Antiviral Activity

Some derivatives of 4,4'-(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) have been synthesized and tested for their antiviral activity against peste des petits ruminant virus (PPRV), demonstrating significant potential in this area [(Sujatha et al., 2009)

Mechanism of Action

While the exact mechanism of action of this compound is not clear, it has been used in various chemical reactions. For instance, it has been used as a ligand in the complexation of analytes .

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields. For instance, its use as a ligand in the complexation of analytes could be further explored . Additionally, its synthesis could be optimized to improve yield and reduce reaction times .

properties

IUPAC Name

4-[(2-chlorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-7-11(14(21)19-17-7)13(9-5-3-4-6-10(9)16)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYIMASMORCCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=CC=C2Cl)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

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